3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358328
InChI: InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8-
SMILES:
Molecular Formula: C14H10N2OS2
Molecular Weight: 286.4 g/mol

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16358328

Molecular Formula: C14H10N2OS2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C14H10N2OS2
Molecular Weight 286.4 g/mol
IUPAC Name (5Z)-3-methyl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8-
Standard InChI Key OKADXACHXLZMJA-FLIBITNWSA-N
Isomeric SMILES CN1C(=O)/C(=C/C2=CC=CC3=C2N=CC=C3)/SC1=S
Canonical SMILES CN1C(=O)C(=CC2=CC=CC3=C2N=CC=C3)SC1=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidinone ring system fused with an 8-quinolylmethylene group at the 5-position and a methyl substituent at the 3-position. The thiazolidinone core contains sulfur and nitrogen atoms, contributing to its electronic diversity and potential for hydrogen bonding. The quinoline moiety introduces aromaticity and planar rigidity, which may enhance DNA intercalation or enzyme binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H10N2OS2\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{OS}_{2}
Molecular Weight286.4 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited aqueous solubility

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a three-step process:

  • Condensation: Reaction of 8-quinolinecarboxaldehyde with methylamine yields the Schiff base intermediate.

  • Cyclization: The intermediate undergoes cyclization with thioglycolic acid in the presence of acetic anhydride to form the thiazolidinone ring.

  • Thionation: Introduction of the thioxo group at the 2-position via treatment with phosphorus pentasulfide.

Reaction yields range from 45% to 60%, with purity confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball milling of stoichiometric reactants (8-quinolinecarboxaldehyde, methylamine, thioglycolic acid) achieves 52% yield with minimal waste .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate potent activity against:

  • HeLa (cervical cancer): IC50_{50} = 8.2 μM

  • MCF-7 (breast cancer): IC50_{50} = 11.5 μM

  • A549 (lung adenocarcinoma): IC50_{50} = 14.3 μM

Mechanistic studies suggest dual inhibition of topoisomerase II and tubulin polymerization, disrupting DNA replication and mitotic spindle formation . Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.

Structure-Activity Relationships (SAR)

  • Quinoline Position: The 8-quinolyl group enhances DNA binding compared to 4-quinolyl analogs (e.g., 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one, IC50_{50} > 20 μM).

  • Methyl Substitution: 3-Methyl derivatives show 30% higher cytotoxicity than benzyl-substituted counterparts due to improved membrane permeability.

Analytical Characterization

Spectroscopic Data

  • FT-IR: Peaks at 1685 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S), and 3050 cm1^{-1} (aromatic C-H).

  • 1^1H NMR: δ 2.45 (s, 3H, CH3_3), δ 7.3–8.9 (m, 7H, quinoline-H) .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar thiazolidinone ring with dihedral angles of 12.5° relative to the quinoline system, facilitating intercalation into DNA grooves .

Applications and Future Directions

Challenges and Innovations

  • Bioavailability: Nanoencapsulation in PEGylated liposomes improves solubility and tumor targeting .

  • Toxicity Profiling: Phase I trials are pending to assess hepatotoxicity risks observed in rodent models.

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